molecular formula C22H24N4O4S B3477578 N-(2-methoxyphenyl)-5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

N-(2-methoxyphenyl)-5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B3477578
M. Wt: 440.5 g/mol
InChI Key: TUKCCNWLRUIGGX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a piperidine ring. Pyrimidines are a class of organic compounds that are widely present in nature and play key roles in biological processes . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are also found in many natural and synthetic compounds with various biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a reaction known as the Biginelli reaction , which involves an aldehyde, a β-keto ester, and urea. The piperidine ring could be formed through a reaction known as the Mannich reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, along with various substituents. These include a methoxyphenyl group, a methyl group, and a complex substituent involving an oxo group and an ethyl group .


Chemical Reactions Analysis

As a complex organic molecule, this compound could undergo a variety of chemical reactions. The types of reactions would depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar groups (like the oxo groups and the amide group) could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives have been found to have anticancer activity, often through inhibition of certain enzymes involved in DNA synthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly if it is found to have biological activity. This could involve in-depth studies of its mechanism of action, as well as the development of methods for its synthesis .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-4-oxo-3-(2-oxo-2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-14-18-21(31-19(14)20(28)24-15-8-4-5-9-16(15)30-2)23-13-26(22(18)29)12-17(27)25-10-6-3-7-11-25/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCCNWLRUIGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N3CCCCC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

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